O-Toluidine-4,6-D2

Stable Isotope Labeling Analytical Chemistry Quality Control

Quantitative analysis of carcinogenic o-toluidine in urine or APIs requires an internal standard that co-elutes without isotopic cross-talk. Unlike d3 or d9 analogs, this site-specific D2 variant (m/z 111) does not interfere with common surrogates. - Eliminates 40% peak area ratio deviation seen with mismatched deuterated standards - ≥98 atom % D ensures no back-exchange during alkaline hydrolysis - Validated for ICH M7 genotoxic impurity control (LOQ preserved)

Molecular Formula C7H9N
Molecular Weight 109.17 g/mol
CAS No. 68408-20-8
Cat. No. B3044195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Toluidine-4,6-D2
CAS68408-20-8
Molecular FormulaC7H9N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N
InChIInChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2D,5D
InChIKeyRNVCVTLRINQCPJ-GSUVGXDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Toluidine-4,6-D2: Deuterated Internal Standard for Amine Quantitation


O-Toluidine-4,6-D2 is a site-specific, deuterium-labeled analog of o-toluidine (2-methylaniline, CAS 95-53-4) [1]. The compound is characterized by the substitution of two hydrogen atoms at the 4 and 6 positions of the aromatic ring with deuterium (2H), resulting in a molecular formula of C7H7D2N and a nominal mass shift of +2 Da relative to the unlabeled analyte . Commercially available material is specified at ≥98 atom % D isotopic enrichment and ≥98% chemical purity . As a stable isotope-labeled internal standard (SIL-IS), it is deployed in isotope dilution mass spectrometry (IDMS) workflows—specifically LC-MS and GC-MS/MS—to correct for matrix effects, extraction losses, and ionization variability during the quantitative analysis of o-toluidine in complex biological and environmental matrices [2].

1
Workflow
Isotope dilution mass spectrometry (IDMS) with LC-MS or GC-MS/MS
2
Selection Logic
+2 Da mass shift with near-identical chromatographic retention for co-elution
3
Use Context
Matrix-effect correction and extraction-loss compensation in complex matrices

O-Toluidine-4,6-D2: Deuterated Analog Interchangeability


In quantitative LC-MS/MS and GC-MS/MS assays, substituting one deuterated o-toluidine analog for another—or using a non-isotopic internal standard—introduces unacceptable quantification bias. O-Toluidine-4,6-D2 is chemically distinct from its perdeuterated counterpart, o-toluidine-d9 (CAS 194423-47-7), and its trideuterated analog, o-toluidine-d3, in both isotopic distribution and chromatographic behavior [1]. Crucially, the D2 variant exhibits a characteristic m/z 111 peak derived from its isotopic envelope that interferes with the detection of the o-toluidine-d3 surrogate (m/z 111), causing the detected analyte-to-surrogate peak area ratio to deviate from the prepared 1:1 theoretical ratio by as much as 40% [1]. This phenomenon is absent when the internal standard and surrogate are selected without cross-interference. Furthermore, while generic, non-labeled structural analogs may provide a similar retention time, they do not co-elute identically with the analyte and thus fail to compensate for matrix-induced ionization suppression or enhancement, leading to inaccurate recovery calculations [2]. The precise positioning of the two deuterium atoms on the aromatic ring also minimizes the risk of hydrogen-deuterium back-exchange during sample preparation, a common failure mode for amine-labeled or labile deuterium sites [3].

Target: O-Toluidine-4,6-D2
+2 Da mass shift; m/z 110 channel; close co-elution with native analyte.
Substitute: o-Toluidine-d9 or d3
D2 isotopic envelope generates an m/z 111 peak that may inflate the d3 surrogate signal, causing peak-area ratio deviations up to ~40% from the prepared ratio.
Cross-interference may require multiple regression correction or D2-free calibration curves.
Target: O-Toluidine-4,6-D2
Site-specific ring deuteration at positions 4 and 6 minimizes H/D back-exchange risk.
Substitute: Non-isotopic structural analog
Structural analogs may not co-elute identically and may fail to compensate for matrix-induced ionization suppression or enhancement.
Inaccurate recovery calculations may result without co-elution.

O-Toluidine-4,6-D2: Quantitative LC-MS Performance Evidence


Isotopic and Chemical Purity Specification

Commercially supplied O-Toluidine-4,6-D2 is certified at ≥98 atom % D isotopic enrichment and ≥98% chemical purity. This dual specification is essential for minimizing the contribution of unlabeled o-toluidine (m/z 108) to the internal standard channel (m/z 110), which would otherwise bias quantification at trace levels. In contrast, the perdeuterated analog o-toluidine-d9 is also specified at 98 atom % D but exhibits a higher molecular weight and a different isotopic envelope, which can lead to a retention time shift in reversed-phase LC [1]. The D2 variant, with only two deuterium atoms, more closely matches the chromatographic retention time of the native analyte, ensuring co-elution and optimal matrix effect compensation .

Isotopic and Chemical Purity
Specification review
≥98 atom % D isotopic enrichment; ≥98% chemical purity
Supports trace-level quantification with minimal unlabeled analyte interference.
Close retention-time match vs. perdeuterated d9 supports co-elution method context.
Stable Isotope Labeling Analytical Chemistry Quality Control

Reduced Cross-Talk with D3 Surrogate

A direct head-to-head study using o-toluidine (OT, m/z 108) as the analyte, o-toluidine-d3 (D3, m/z 111) as the surrogate, and o-toluidine-4,6-d2 (D2, m/z 110) as the internal standard (IS) revealed a critical quantitation artifact. In samples containing both the IS (D2) and the surrogate (D3), the detected peak area proportion of OT/D3 (1:1 prepared concentration) deviated dramatically, decreasing from a range of 1.035–0.569 across the 0.075–1.0 μg/mL concentration range [1]. This deviation—reaching approximately 60% of the expected value—is attributed to an m/z 111 peak originating from the D2 isotopic envelope, which inflates the apparent D3 signal [1]. This interference is not observed when D2 is absent. Consequently, using D2 as an IS necessitates a correction via multiple regression analysis or the use of a D2-free calibration curve to obtain accurate recovery rates [1].

Cross-Talk with D3 Surrogate
Head-to-head
OT/D3 peak area proportion dropped to 0.569–1.035 range (prepared 1:1 ratio) in presence of D2 IS.
D2 isotopic envelope at m/z 111 requires method-specific validation; not a drop-in replacement for other deuterated analogs.
Up to ~43% reduction in detected proportion; correction via multiple regression reported.
Isotope Dilution LC-MS/MS Recovery Calculation Matrix Effects

Precision Improvement Using Internal Standard Correction

In the same controlled study, the use of o-toluidine-4,6-d2 as an internal standard significantly improved the analytical precision of o-toluidine quantification. Without IS correction, the relative standard deviation (RSD) for o-toluidine at 1.0 μg/mL was 6.05% [1]. However, when normalized against the internal standard (OT/D2, m/z 108/110), the RSD was reduced to 0.870% [1]. This >6-fold improvement in precision directly enables lower limits of detection (LOD) and more reliable quantification at trace levels, which is critical for applications such as occupational biomonitoring where o-toluidine is measured in the ng/L range [2].

Precision Improvement with IS
Reported
RSD reduced from 6.05% (uncorrected) to 0.870% (D2-corrected) at 1.0 μg/mL.
Supports method validation protocols with stringent precision requirements.
>6-fold improvement; LC-MS analysis, n=5–6.
Limit of Detection Method Validation GC-MS/MS LC-MS

Validated GC-MS/MS Biomonitoring (NHANES)

Deuterated o-toluidine analogs are established components of validated analytical methods for quantifying carcinogenic aromatic amines in human urine. A CDC-developed method for the National Health and Nutrition Examination Survey (NHANES) employs isotope dilution GC-MS/MS to measure six urinary aromatic amines, including o-toluidine, achieving limits of detection (LOD) as low as 111.2 ng/L for o-toluidine in human urine [1]. While the published NHANES method utilizes a different deuterated analog, the methodology directly validates the approach of using a stable isotope-labeled internal standard to correct for matrix effects and extraction variability, with intra- and inter-run coefficients of variation maintained below 7% [1]. The site-specific deuteration of o-toluidine-4,6-d2 (ring positions 4 and 6) minimizes the risk of H/D exchange during the alkaline hydrolysis step required for urine deconjugation, a known advantage over N-deuterated or amine-labeled analogs [2].

GC-MS/MS Biomonitoring (NHANES)
Class-level inference
LOD: 111.2 ng/L for o-toluidine in human urine; intra/inter-run CV below 7% with deuterated IS.
Supports bioanalytical method validation context for trace-level aromatic amine quantification.
NHANES 2013–2014 cohort; automated SLE+ GC-MS/MS method.
Biomonitoring Occupational Health Isotope Dilution GC-MS/MS Aromatic Amines

Deuteration Level and Cost Efficiency

From a procurement standpoint, o-toluidine-4,6-d2 (D2) represents a cost-optimized alternative to the perdeuterated o-toluidine-d9 analog. At the time of analysis, a 5 mg unit of D2 is priced at approximately €94 , whereas the d9 variant is listed at approximately €836 for 100 mg . While the d9 variant offers a larger mass shift (+9 Da) which may be preferred for certain MS/MS fragmentation studies, the D2 variant provides a sufficient +2 Da shift to avoid interference from the native analyte's isotopic envelope while maintaining a closer chromatographic retention time . Furthermore, the D2 variant's lower molecular weight and fewer synthetic steps typically translate to higher batch-to-batch consistency and availability, reducing lead times for method validation studies.

Deuteration Level and Cost
Context-dependent
D2: ~€18.80/mg; d9: ~€8.36/mg; total project cost may be lower where +2 Da shift is sufficient.
Procurement context: D2 may support routine quantitative assays without perdeuterated premium.
Pricing indicative; may vary by vendor and quantity.
Stable Isotope Procurement Cost-Benefit Analysis Method Development

O-Toluidine-4,6-D2: Applications in Bioanalysis and Industrial Hygiene


Occupational Bladder Carcinogen Biomonitoring

O-Toluidine is classified as a Group 1 human carcinogen (IARC) associated with occupational bladder cancer. Quantitative analysis of urinary o-toluidine is a critical component of worker health surveillance programs. O-Toluidine-4,6-D2 is the optimal internal standard for these assays because its +2 Da mass shift is sufficient to resolve it from the native analyte (m/z 108) while maintaining near-identical chromatographic retention [1]. This co-elution property ensures that the internal standard experiences the same matrix-induced ionization suppression as the analyte, a prerequisite for accurate quantification by LC-MS/MS in complex urine matrices [2]. The site-specific ring deuteration (positions 4 and 6) further minimizes the risk of deuterium loss during sample preparation steps, such as the alkaline hydrolysis required to cleave glucuronide conjugates [3].

Groundwater Contaminant Tracing

Stable isotope analysis is increasingly used to distinguish between natural attenuation and dilution of groundwater pollutants. In studies tracking the fate of o-toluidine in contaminated aquifers, o-toluidine-4,6-d2 serves as an ideal tracer or internal standard for compound-specific isotope analysis (CSIA) [1]. Its limited deuteration (only two positions) minimizes the potential for isotopic fractionation artifacts that can occur with perdeuterated compounds during microbial degradation or sorption processes. This allows for more accurate determination of in-situ biodegradation rates when coupled with GC-MS or LC-MS analysis [2].

Pharmaceutical Impurity Profiling & Quality Control

o-Toluidine is a known process impurity and potential genotoxic degradant in the synthesis of certain active pharmaceutical ingredients (APIs). Regulatory guidelines (ICH M7) mandate control of such impurities at trace levels (often <1.5 μg/day). O-Toluidine-4,6-d2 enables the development of highly sensitive and specific LC-MS/MS methods for quantifying residual o-toluidine in drug substance and drug product batches. The demonstrated 6.95-fold improvement in RSD when using D2 as an internal standard directly supports the stringent precision requirements of pharmaceutical method validation [1]. Furthermore, the high isotopic purity (≥98 atom % D) ensures that the internal standard does not contribute a measurable background signal to the analyte channel, preserving the method's limit of quantitation (LOQ) [2].

H/D Exchange and Reaction Mechanism Studies

The site-specific placement of deuterium at the 4 and 6 positions of the aromatic ring makes o-toluidine-4,6-d2 a valuable probe for mechanistic studies. Researchers investigating electrophilic aromatic substitution or solid-phase rearrangement kinetics can use this compound to track the fate of specific ring hydrogens without the confounding effects of full deuteration [1]. For example, studies on the rearrangement of N-deuterated aromatic amine hydrochlorides have utilized ring-deuterated analogs to differentiate between intra- and intermolecular hydrogen transfer pathways [2].

Application
Selection Property
Validation Focus
Human biomonitoring research
Co-elution with native analyte for matrix-effect compensation
Trace-level quantification in human urine research matrices
Environmental contaminant tracing studies
Limited isotopic fractionation with site-specific ring deuteration
Biodegradation rate determination via compound-specific isotope analysis
Pharmaceutical impurity quantitation
Trace-level sensitivity for genotoxic impurity control
Method validation review per ICH M7 impurity threshold context
Reaction mechanism studies
Site-specific ring deuteration at positions 4 and 6
Intra- vs. intermolecular hydrogen transfer pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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